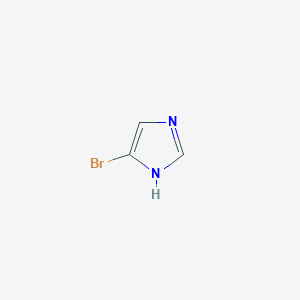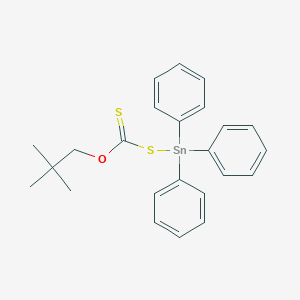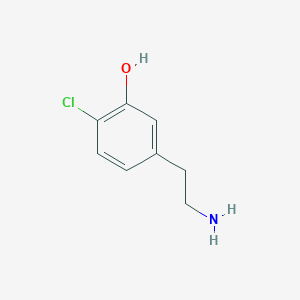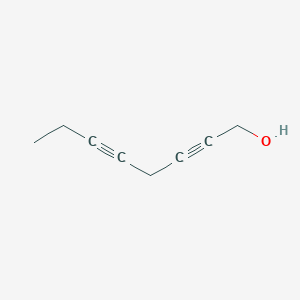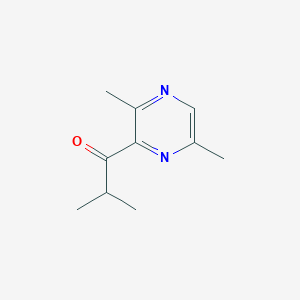
1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one, also known as DMMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMMP is a pyrazine derivative that is commonly used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one is not well understood, but it is thought to involve the formation of reactive intermediates that can react with nucleophiles or undergo further transformations. 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one can also act as a radical scavenger, preventing the formation of reactive oxygen species and protecting cells from oxidative damage.
Effets Biochimiques Et Physiologiques
1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one can induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one can also modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics. 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one has several advantages for use in lab experiments. 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one is readily available and relatively inexpensive compared to other reagents. 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one is also stable and easy to handle, making it suitable for use in high-throughput experiments. However, 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the research of 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one. One potential direction is the development of new synthetic methods for 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one and its derivatives, which could expand the range of applications for this compound. Another direction is the investigation of the mechanism of action of 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one and its derivatives, which could lead to the discovery of new drugs or therapeutic targets. Additionally, the exploration of the potential physiological effects of 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one and its derivatives could provide insights into the treatment of various diseases.
Méthodes De Synthèse
1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one can be synthesized through various methods, including the reaction of 2,3-dimethylpyrazine with acetone in the presence of a catalyst, or the reaction of acetone with 3,6-dimethylpyrazin-2-ol in the presence of an acid catalyst. The yield of 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one has been widely used in scientific research, particularly in the field of organic chemistry. 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one can act as a precursor for the synthesis of various organic compounds, including pyrazine derivatives, which have potential applications in pharmaceuticals, agrochemicals, and materials science. 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one has also been used as a reagent in the synthesis of chiral compounds and as a ligand in metal-catalyzed reactions.
Propriétés
Numéro CAS |
145984-66-3 |
|---|---|
Nom du produit |
1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one |
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-(3,6-dimethylpyrazin-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H14N2O/c1-6(2)10(13)9-8(4)11-5-7(3)12-9/h5-6H,1-4H3 |
Clé InChI |
OQMKTWPBFFDWJC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)C(=O)C(C)C)C |
SMILES canonique |
CC1=CN=C(C(=N1)C(=O)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



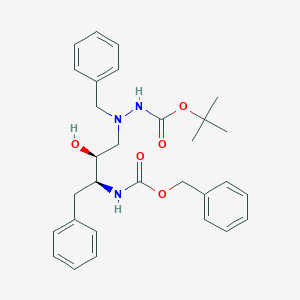
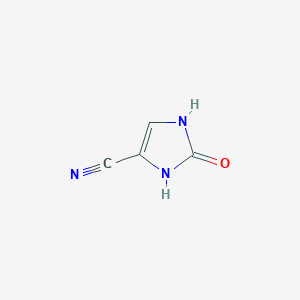
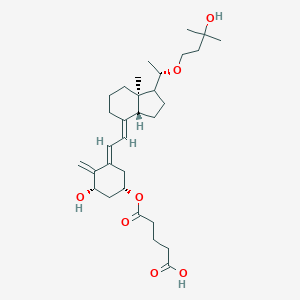
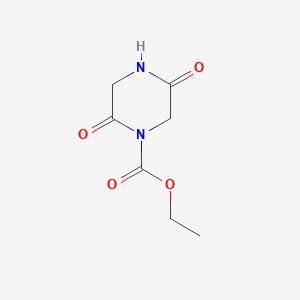
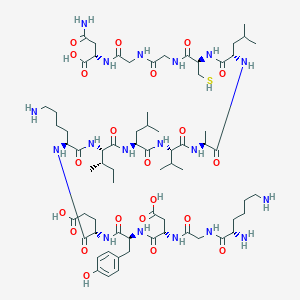
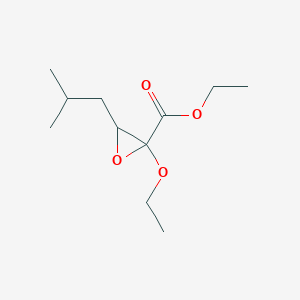
![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)
